Bis(2,5-dichlorophenyl) disulfide
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Overview
Description
Bis(2,5-dichlorophenyl) disulfide: is an organosulfur compound with the molecular formula C12H6Cl4S2 . It is characterized by the presence of two 2,5-dichlorophenyl groups connected by a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,5-dichlorophenyl) disulfide can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorothiophenol with sulfur monochloride (S2Cl2) under controlled conditions. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, and the mixture is heated to facilitate the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2,5-dichlorophenyl) disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other sulfur-containing compounds.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorinated aromatic rings under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Bis(2,5-dichlorophenyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It may also be explored for its role in modulating biological pathways involving sulfur-containing compounds .
Industry: The compound finds applications in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique chemical properties make it valuable in the development of new materials and formulations .
Mechanism of Action
The mechanism of action of bis(2,5-dichlorophenyl) disulfide involves its ability to interact with biological molecules through the disulfide bond. This interaction can lead to the modulation of enzymatic activities and the disruption of cellular processes. The compound may target specific proteins or enzymes that contain reactive thiol groups, leading to the formation of mixed disulfides and altering their function .
Comparison with Similar Compounds
Bis(3,5-dichlorophenyl) disulfide: Similar structure but with chlorine atoms at different positions on the aromatic rings.
Bis(2,6-dichlorophenyl) disulfide: Another isomer with chlorine atoms at the 2 and 6 positions.
Bis(2,4,5-trichlorophenyl) disulfide: Contains additional chlorine atoms, leading to different chemical properties.
Uniqueness: Bis(2,5-dichlorophenyl) disulfide is unique due to the specific positioning of chlorine atoms on the aromatic rings, which influences its reactivity and interaction with other molecules.
Properties
CAS No. |
5335-80-8 |
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Molecular Formula |
C12H6Cl4S2 |
Molecular Weight |
356.1 g/mol |
IUPAC Name |
1,4-dichloro-2-[(2,5-dichlorophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H6Cl4S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H |
InChI Key |
QGKFQPPIXYPVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SSC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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